Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate
Description
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate (CAS: 35019-02-4) is a carbamate-protected diol derivative with a hydroxypentane backbone. It is characterized by a hydroxyl group at the fifth carbon of the pentane chain, flanked by benzyl and tert-butyl carbamate protective groups. This compound is commercially available at 95% purity and is stored at 2–8°C . Its structural features—specifically the hydroxyl group and carbamate protections—make it a versatile intermediate in organic synthesis, particularly for applications requiring controlled deprotection or site-specific reactivity.
Properties
IUPAC Name |
benzyl N-[5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)20-15(12-21)10-7-11-19-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15,21H,7,10-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUWMULAWNLVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves multiple steps. One common method includes the reaction of (S)-5-((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid with N-methyl morpholine and isobutyl chloroformate in dimethoxyethane (DME) at -15°C . The reaction mixture is then treated with sodium borohydride in water at the same temperature, followed by extraction with ethyl acetate and purification on a silica column .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
BTD serves as a crucial building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various chemical reactions, enhancing reaction efficiency and selectivity.
Biology
In biological research, BTD is employed to investigate enzyme mechanisms and protein-ligand interactions. Its structural characteristics allow it to modulate enzyme activity, making it valuable for studying metabolic pathways.
Medicine
BTD has been explored for potential therapeutic applications:
- Drug Development : Investigated for its role in enhancing drug efficacy through targeted delivery systems.
- Antibiotic Potentiation : Studies have shown that BTD derivatives can potentiate the activity of antibiotics against resistant strains of bacteria like Escherichia coli, suggesting its application in overcoming antibiotic resistance .
Case Study 1: Antibiotic Activity Enhancement
A study demonstrated that BTD derivatives significantly increased the potency of clarithromycin against E. coli. The modification of amide moieties within the compound led to enhanced activity, showcasing its potential as an antibiotic potentiator .
Case Study 2: Enzyme Interaction Studies
Research involving BTD has elucidated the interaction mechanisms between enzymes and ligands, providing insights into enzyme kinetics and inhibition patterns. This application is critical for drug design and understanding metabolic diseases .
Mechanism of Action
The mechanism of action for Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Variations
The following compounds share structural similarities with Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate but differ in key functional groups or backbone modifications:
2.4. Purity, Stability, and Commercial Availability
- Target Compound : Available at 95% purity, with storage requiring refrigeration (2–8°C) to prevent hydrolysis of the carbamate groups .
- Pyridine Derivative () : Priced at $400–$4,800 depending on quantity, indicating specialized industrial or academic demand .
Key Differentiators and Implications
- Hydrophilicity vs. Reactivity : The hydroxyl group in the target compound prioritizes solubility and hydrogen bonding, whereas azides (Compound 15) or Weinreb amides (Compound 113) emphasize reactive handles for downstream transformations.
- Protection Strategies : The benzyl/tert-butyl carbamates in the target compound contrast with the Fmoc group (), which is photolabile and suited for sequential deprotection in solid-phase synthesis.
Biological Activity
Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate is a compound with significant potential in biological and medicinal chemistry. Its molecular formula is C18H28N2O5, and it has a molecular weight of 352.43 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a modulator by binding to active sites on these molecular targets, which can alter their conformation and influence various biochemical pathways. This mechanism is particularly relevant in the context of enzyme inhibition and protein-ligand interactions, making it a valuable tool in biochemical research.
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in several areas:
- Drug Development : The compound has been investigated for its efficacy in drug delivery systems and as a building block in the synthesis of more complex pharmaceuticals.
- Enzyme Mechanisms : It is employed in studies aimed at understanding enzyme mechanisms and interactions, which are crucial for developing targeted therapies.
- Cancer Research : Preliminary studies suggest that this compound may have applications in cancer research due to its ability to interact with specific proteins involved in tumor growth .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Study : A study demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could effectively reduce enzyme activity by binding to their active sites, thus providing insights into potential therapeutic uses for conditions related to enzyme dysfunction.
- Protein-Ligand Interaction : Another research effort focused on the interactions between this compound and various proteins. The findings suggested that this compound could stabilize certain protein conformations, enhancing our understanding of protein dynamics in cellular processes .
- Therapeutic Potential in Cancer : In vitro studies have shown that this compound may inhibit the proliferation of cancer cells by modulating signaling pathways associated with cell growth and apoptosis. These findings warrant further investigation into its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)®-dicarbamate | Similar backbone but different substituents | Less effective in enzyme modulation |
| Benzyl tert-butyl (5-hydroxypentane-1,4-diyl)(S)-dicarbamate | Stereochemical variation | Different binding affinity to targets |
This table illustrates that while similar compounds exist, the specific structural configuration of this compound contributes to its unique reactivity and interaction profiles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzyl tert-butyl (5-hydroxypentane-1,4-diyl)dicarbamate?
- Methodology : The compound is typically synthesized via carbamate coupling reactions. For example, EDC/HOBt-mediated coupling of hydroxylamine derivatives with activated carboxylic acids in dichloromethane (DCM) under inert atmospheres achieves yields >95% . Purification often involves sequential washes (1M HCl, saturated NaHCO₃, brine) and column chromatography (PE/EtOAc gradients). TLC (Rf = 0.15 in PE/EtOAc 1:1) is used to monitor progress .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on characteristic shifts for tert-butyl (δ 1.4–1.5 ppm) and benzyl groups (δ 4.8–5.2 ppm for CH₂). Hydroxyl protons may appear broad due to hydrogen bonding .
- HPLC/HRMS : Confirm purity (>98%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₉N₃O₅: 367.44; observed: 368.15 [M+H]+) .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodology : The compound is soluble in polar aprotic solvents (DMF, DCM) but unstable in aqueous acidic/basic conditions. Stability tests in DMF at 4°C under argon show <5% degradation over 30 days. Avoid prolonged exposure to light or moisture .
Q. How are common impurities identified during synthesis?
- Methodology : Residual coupling agents (e.g., EDC, HOBt) are detected via TLC or LC-MS. Side products like tert-butylamine derivatives (e.g., from carbamate cleavage) are minimized by maintaining pH <7 during workup .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical purity?
- Methodology : Use chiral auxiliaries or enantioselective catalysts (e.g., Pd-catalyzed allylic alkylation) to control stereochemistry . For S-configuration, monitor optical rotation ([α]D²⁵) and confirm via NOE NMR experiments .
Q. What analytical challenges arise in resolving overlapping NMR signals for diastereomers?
- Methodology : Employ COSY and HSQC 2D-NMR to differentiate diastereomers. For complex cases, crystallize derivatives (e.g., with Mosher’s acid) and compare X-ray diffraction data .
Q. How do reaction parameters (temperature, catalyst loading) affect yield in multi-step syntheses?
- Methodology : Design a DoE (Design of Experiments) to test variables:
- Catalyst : Pd(PPh₃)₄ (4 mol%) vs. CuI (2 mol%) for cross-coupling .
- Temperature : 60–70°C optimizes coupling efficiency while minimizing decomposition .
- Yield analysis : Compare isolated yields (e.g., 45% for Pd-catalyzed vs. 31% for HATU-mediated coupling) .
Q. How can computational modeling predict reactivity or degradation pathways?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to model carbamate hydrolysis energetics. Molecular dynamics simulations (Amber) predict solvent interactions and degradation kinetics .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting point variability)?
- Methodology : Replicate synthesis under controlled conditions (e.g., anhydrous DMF, argon). Compare DSC data across labs to identify moisture-induced polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
